molecular formula C15H17F2NO3 B2459024 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396859-95-2

2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2459024
CAS No.: 1396859-95-2
M. Wt: 297.302
InChI Key: JYLZTIUFVXFRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a versatile compound with a unique structure that allows for diverse applications in scientific research. Its potential spans across various fields, including drug discovery, materials science, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane typically involves a multi-step processSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares a similar benzophenone structure but with different substituents.

    4-Iodobenzoic acid: Another aromatic compound with distinct functional groups.

Uniqueness

What sets 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane apart is its spirocyclic structure combined with the difluorophenyl group. This unique combination imparts specific chemical and physical properties, making it valuable for specialized applications.

Biological Activity

2-(3,4-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Property Details
CAS Number 1396811-21-4
Molecular Formula C15H17F2NO3
Molecular Weight 297.30 g/mol
IUPAC Name (2,6-difluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
SMILES CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3F)F)CO1)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound acts as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often over-expressed in various cancer cell lines. The binding of this compound to the His194 residue of NQO1 enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, which may contribute to its anticancer properties.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include:

  • Apoptosis Induction: The compound activates caspases and promotes mitochondrial dysfunction in cancer cells.
  • Cell Cycle Arrest: It leads to G1 phase arrest by modulating cyclin-dependent kinases (CDKs).

Enzyme Inhibition

The inhibition of NQO1 not only highlights its potential as an anticancer agent but also suggests applications in other diseases where oxidative stress plays a role. The compound's ability to modulate redox states in cells may have implications for neurodegenerative diseases and metabolic disorders.

Study 1: In Vitro Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM across different cell types .

Study 2: Mechanistic Insights

A follow-up study investigated the mechanistic aspects of the compound's action on NQO1. Using molecular docking simulations and enzyme kinetics assays, it was confirmed that the compound binds effectively to the active site of NQO1, leading to a significant decrease in enzymatic activity. This study provided insights into how structural modifications could enhance potency and selectivity for NQO1 inhibition .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for synthesizing 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane?

The synthesis of spirocyclic compounds like this typically involves multi-step cyclization and functionalization. For example, related azaspiro compounds are synthesized via cyclization of precursors with chloroacetyl chloride under controlled conditions (temperature, solvent, and base) to form the spirocyclic core . Subsequent benzoylation at the 2-position can be achieved using 3,4-difluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) and a catalyst. Key challenges include optimizing regioselectivity and minimizing side reactions, which require precise stoichiometric control and inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization should include:

  • NMR spectroscopy : To confirm the spirocyclic structure and substituent positions (e.g., distinguishing between 7,7-dimethyl groups and oxygen/nitrogen placement) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₇H₁₈F₂NO₃) and rule out byproducts.
  • X-ray crystallography : For unambiguous confirmation of the spirocyclic geometry and substituent orientation, as demonstrated in related compounds .

Q. What analytical techniques are critical for tracking reaction intermediates?

  • TLC and HPLC : For monitoring reaction progress and isolating intermediates.
  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches from the benzoyl moiety at ~1700 cm⁻¹) .
  • Polarimetry : If chiral centers are present, though the current compound lacks stereogenic centers.

Advanced Research Questions

Q. How does the 3,4-difluorobenzoyl group influence the compound’s binding affinity to biological targets like FAAH?

The 3,4-difluorobenzoyl group enhances lipophilicity and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets (e.g., FAAH’s active site). Comparative studies with non-fluorinated analogs show that fluorination increases metabolic stability and target engagement by reducing electron density in the benzoyl ring, as seen in related FAAH inhibitors . Computational docking (e.g., using AutoDock Vina) can predict binding modes, while mutagenesis studies validate key interactions (e.g., hydrogen bonding with Ser241 in FAAH) .

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Dose-response curves : Ensure activity is concentration-dependent and not an artifact of assay conditions.
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions.
  • Metabolic stability assays : Test if discrepancies arise from differential metabolism in cell-based vs. cell-free systems (e.g., cytochrome P450 interactions) .

Q. How can the spirocyclic core be modified to optimize pharmacokinetic properties without compromising activity?

  • Substituent engineering : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility, guided by logP calculations (e.g., using MarvinSketch).
  • Ring size variation : Compare 6,8-dioxa-2-azaspiro[3.5]nonane with analogs like 6-oxa-2-azaspiro[4.5]decane to assess effects on bioavailability and target binding .
  • Prodrug approaches : Mask polar groups (e.g., esterification) to enhance membrane permeability .

Q. What computational methods are recommended for predicting the compound’s reactivity in novel reactions?

  • Density functional theory (DFT) : Calculate transition-state energies for reactions like nucleophilic substitution at the benzoyl group.
  • Molecular dynamics (MD) simulations : Model interactions with solvents or catalysts to predict regioselectivity in functionalization reactions .

Q. Critical Research Gaps

  • Mechanistic elucidation : The exact role of the 6,8-dioxa moiety in stabilizing transition states during enzymatic inhibition remains unclear.
  • In vivo toxicity profiles : Limited data exist on long-term exposure effects, necessitating rodent toxicokinetic studies.

Properties

IUPAC Name

(3,4-difluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11(16)12(17)5-10/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLZTIUFVXFRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=C(C=C3)F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.